4-溴-5-乙基噻吩-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

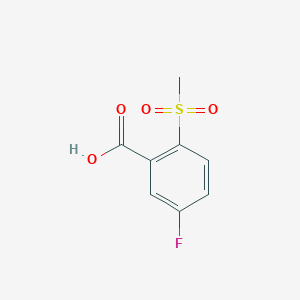

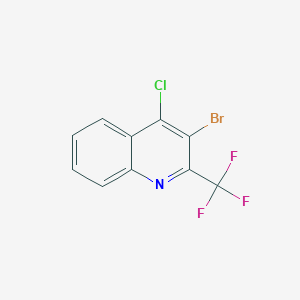

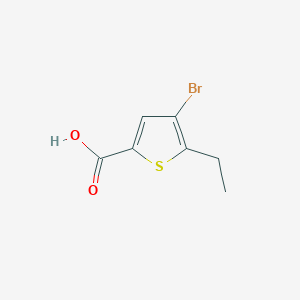

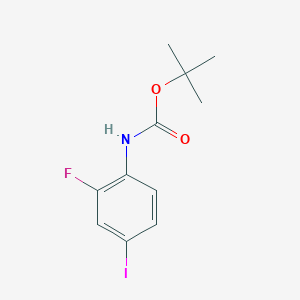

4-Bromo-5-ethylthiophene-2-carboxylic acid is a brominated thiophene derivative with a carboxylic acid functional group. Thiophene derivatives are of significant interest due to their utility in various chemical reactions and their potential applications in materials science, particularly in the field of conductive polymers .

Synthesis Analysis

The synthesis of brominated thiophene derivatives can be achieved through electrophilic bromination. A study demonstrates the direct bromination of ethyl 5-alkylthiophene-2-carboxylates, which yields ethyl 5-alkyl-4-bromothiophene-2-carboxylates in excellent yields without the migration or isomerization of the alkyl substituents . This method provides a straightforward approach to synthesizing 4-bromo-5-ethylthiophene-2-carboxylic acid by substituting the appropriate alkyl group.

Molecular Structure Analysis

Quantum chemical computational studies, including density functional theory (DFT), are often employed to analyze the molecular structure of brominated thiophene derivatives. These studies provide insights into the optimized molecular geometry, vibrational frequencies, and NMR shift values, which are crucial for understanding the physical and chemical behavior of these compounds .

Chemical Reactions Analysis

Brominated thiophene derivatives are versatile intermediates in various chemical reactions. For instance, the sodium salt of bromothiophene carboxylic acids can react with carbanions in the presence of copper to yield condensation products, which can be further cyclized to produce heterocyclic compounds . Additionally, the presence of a carboxylic acid group allows for further functionalization, such as esterification or amidation, expanding the chemical utility of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-5-ethylthiophene-2-carboxylic acid can be inferred from related compounds. For example, the reactivity of carboxylic acids with various reagents for derivatization purposes has been studied, which is relevant for chromatographic detection and analysis . The solubility, melting point, and other physical properties are influenced by the presence of the bromine atom and the carboxylic acid group, which can also affect the compound's acidity and reactivity in chemical reactions .

科学研究应用

化学合成和反应:

- 2-氰基噻吩的溴化主要导致4-溴衍生物的形成,进一步处理后可产生2-噻吩羧酸的4-和5-硝基衍生物。这项研究突出了噻吩化合物的反应性和创造衍生物的潜力,包括4-溴-5-乙基噻吩-2-羧酸(Gol'dfarb, Grotmova, & Belen’kii, 1974)。

有机合成中的应用:

- 与噻吩衍生物密切相关的苯并吡喃类化合物的研究已经探索了各种化合物的溴化反应,导致溴衍生物的混合物。这种研究表明了4-溴-5-乙基噻吩-2-羧酸在创造各种官能化化合物方面的潜力(Barker & Ellis, 1970)。

催化反应和衍生物形成:

- 4-溴-5-乙基噻吩-2-羧酸可能用于钯催化的直接芳基化反应。这种应用在合成双杂环芳基化合物和相关化合物方面非常有用,展示了溴噻吩衍生物在有机化学中的多功能性(Fu, Zhao, Bruneau, & Doucet, 2012)。

杂环化合物的合成:

- 研究还集中在从噻吩基酸合成各种杂环化合物,包括4-溴-5-乙基噻吩-2-羧酸。这些研究对于理解该化合物在形成新的复杂杂环结构中的作用至关重要(Rowold & MacDonald, 1978)。

属性

IUPAC Name |

4-bromo-5-ethylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-2-5-4(8)3-6(11-5)7(9)10/h3H,2H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDAEUDNKBRCAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(S1)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396121 |

Source

|

| Record name | 4-bromo-5-ethylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-ethylthiophene-2-carboxylic acid | |

CAS RN |

40477-61-0 |

Source

|

| Record name | 4-bromo-5-ethylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate](/img/structure/B1334226.png)

![3-[4-(Trifluoromethyl)phenyl]aniline](/img/structure/B1334235.png)